molecular formula C9H11N3 B2594337 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine CAS No. 1871704-68-5

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine

Cat. No.: B2594337
CAS No.: 1871704-68-5
M. Wt: 161.208
InChI Key: KWMCSRODGYCLIE-UHFFFAOYSA-N
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Description

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine typically involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. One common method includes the condensation of pyrimidine-2-carbaldehyde with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid, while reduction may produce 2-(1,2,3,6-tetrahydropyridin-1-yl)methanol .

Scientific Research Applications

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,6-Tetrahydropyridin-1-yl)pyrimidine is unique due to its specific combination of the tetrahydropyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-7-12(8-3-1)9-10-5-4-6-11-9/h1-2,4-6H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMCSRODGYCLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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